8-Azaxanthine

Description

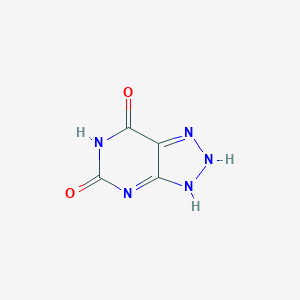

Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGVQTOQSNJTJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=NNN=C1NC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862673 |

Source

|

| Record name | 8-Azaxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1468-26-4 |

Source

|

| Record name | 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Azaxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-azaxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-AZAXANTHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azaxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-AZAXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97MRZ3ZY2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 8-Azaxanthine

Abstract

8-Azaxanthine, a purine analog, is a versatile molecule with a multi-faceted mechanism of action that has garnered interest within the scientific community. This technical guide provides a comprehensive exploration of the molecular interactions and cellular effects of 8-Azaxanthine, with a focus on its roles as an adenosine receptor antagonist and an inhibitor of key enzymes in purine metabolism. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causal relationships behind its biochemical activity, and provides detailed experimental protocols for its study.

Introduction: The Chemical Biology of a Purine Analog

8-Azaxanthine, chemically known as 1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, is a derivative of xanthine where the carbon atom at the 8th position is replaced by a nitrogen atom. This seemingly minor structural modification has profound implications for its biological activity, altering its electronic properties and spatial conformation, and thereby its ability to interact with various protein targets. While structurally similar to endogenous purines like xanthine and hypoxanthine, 8-Azaxanthine exhibits distinct inhibitory and antagonistic properties that make it a valuable tool in pharmacological research.

The primary mechanisms of action of 8-Azaxanthine that have been elucidated to date are:

-

Adenosine Receptor Antagonism: 8-Azaxanthine and its derivatives can act as antagonists at adenosine receptors, thereby modulating a wide range of physiological processes.

-

Enzyme Inhibition: Its structural similarity to xanthine allows it to interact with and inhibit enzymes involved in purine metabolism, most notably xanthine oxidase.

This guide will delve into the intricacies of these mechanisms, providing a detailed understanding of the structure-activity relationships, the kinetic and dynamic aspects of its interactions, and the experimental methodologies used to characterize its effects.

Adenosine Receptor Antagonism: Modulating G-Protein Coupled Receptor Signaling

Adenosine is a ubiquitous signaling nucleoside that exerts its effects through four subtypes of G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are involved in a vast array of physiological functions, including neurotransmission, cardiac function, inflammation, and immune responses. Xanthine derivatives, such as caffeine and theophylline, are well-known non-selective adenosine receptor antagonists. 8-Azaxanthine belongs to this family of compounds, and its interaction with adenosine receptors is a key aspect of its mechanism of action.

Structural Basis of Antagonism and Structure-Activity Relationships (SAR)

The substitution of the C8 carbon with a nitrogen atom in 8-Azaxanthine significantly impacts its affinity for adenosine receptors compared to its parent compound, xanthine. Studies have shown that unsubstituted 8-azaxanthine has a dramatically reduced affinity for these receptors[1]. However, this loss of affinity can be overcome, and even surpassed, through strategic substitutions on the azaxanthine scaffold.

Key SAR observations for 8-azaxanthine derivatives include[1]:

-

Substitution at the N7 and N8 positions: The introduction of alkyl or cycloalkyl groups at these positions can restore and even enhance antagonistic activity. For instance, a methyl group at the 8-position of 8-azatheophylline restores antagonism at A2A receptors, while a cycloalkyl substituent increases affinity for both A1 and A2A subtypes.

-

Role of the 7-position: The hydrogen atom at the 7-position of the xanthine core plays a crucial role in binding to adenosine receptors. This is evidenced by the fact that 8-aza analogues of 8-substituted 1,3-dialkylxanthines are generally less active than their corresponding xanthine counterparts[1].

-

Influence of 1- and 3-position substituents: The substitution of methyl groups with larger alkyl groups, such as propyl, at the 1 and 3 positions can significantly increase affinity, particularly for A1 receptors.

These SAR studies underscore the plasticity of the adenosine receptor binding pocket and highlight how subtle modifications to the 8-azaxanthine core can fine-tune its potency and selectivity.

Signaling Pathway of Adenosine Receptor Antagonism

By binding to adenosine receptors without activating them, 8-Azaxanthine and its active derivatives competitively block the binding of endogenous adenosine. This antagonism prevents the initiation of downstream signaling cascades. The specific consequences of this blockade depend on the receptor subtype and the cell type in which it is expressed.

Potential Inhibition of Phosphodiesterases (PDEs)

Phosphodiesterases are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Xanthine derivatives are known to be non-selective inhibitors of PDEs. While specific IC50 values for 8-Azaxanthine against various PDE isoforms are not readily available, it is plausible that it shares this characteristic with other xanthines. Inhibition of PDEs would lead to an accumulation of cAMP and cGMP, which could potentiate the effects of other signaling pathways. A study on related xanthine derivatives showed modest inhibition of several PDE isoforms, with IC50 values in the 10⁻⁴ M range. [2]

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of 8-Azaxanthine on xanthine oxidase.

Objective: To measure the IC50 value of 8-Azaxanthine for xanthine oxidase.

Materials:

-

Xanthine oxidase enzyme.

-

Xanthine (substrate).

-

8-Azaxanthine.

-

Phosphate buffer (e.g., 50 mM, pH 7.5).

-

UV-Vis spectrophotometer.

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the phosphate buffer, xanthine oxidase, and varying concentrations of 8-Azaxanthine.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add xanthine to the cuvette to start the enzymatic reaction.

-

Measurement: Immediately measure the increase in absorbance at 293 nm, which corresponds to the formation of uric acid, over a set period.

-

Data Analysis: Calculate the initial reaction rates for each concentration of 8-Azaxanthine. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Causality: A decrease in the rate of uric acid formation in the presence of 8-Azaxanthine directly indicates its inhibitory effect on xanthine oxidase. The IC50 value provides a quantitative measure of its inhibitory potency.

Other Potential Mechanisms of Action

Interaction with Urate Oxidase

8-Azaxanthine has been used as a competitive inhibitor in crystallographic studies of urate oxidase (uricase), an enzyme that catalyzes the oxidation of uric acid to 5-hydroxyisourate. [3]This suggests that 8-Azaxanthine can bind to the active site of this enzyme, further highlighting its role as a modulator of purine metabolism.

Riboswitch Binding

There is evidence to suggest that 8-Azaxanthine can interact with certain bacterial riboswitches, which are structured RNA elements in the 5' untranslated region of mRNAs that regulate gene expression in response to binding small molecules. [4]This interaction could potentially modulate bacterial gene expression, an area that warrants further investigation.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of 8-Azaxanthine and its derivatives. It is important to note that specific inhibitory constants for 8-Azaxanthine against xanthine oxidase and phosphodiesterases are not well-documented in the available literature and represent a knowledge gap.

| Target | Compound | Activity | Value | Reference |

| Adenosine A1 Receptor | 7-Cyclopentyl-1,3-dimethyl-8-azaxanthine | Antagonist Potency | 3x more potent than caffeine | [1] |

| Adenosine A2A Receptor | 7-Cyclohexyl-1,3-dimethyl-8-azaxanthine | Antagonist Potency | More potent than caffeine | [1] |

| Xanthine Oxidase | 8-Bromoxanthine (analog) | Ki (uncompetitive) | ~400 µM | [5] |

| Phosphodiesterases | Related Xanthine Derivatives | IC50 | 10⁻⁴ M range | [2] |

Conclusion and Future Directions

8-Azaxanthine exhibits a multifaceted mechanism of action, primarily centered on its ability to act as an antagonist of adenosine receptors and an inhibitor of enzymes involved in purine metabolism, such as xanthine oxidase. The biological effects of 8-Azaxanthine are highly dependent on the specific cellular context and the expression levels of its various targets.

While the antagonistic effects of 8-azaxanthine derivatives on adenosine receptors are relatively well-characterized, further research is needed to determine the precise inhibitory kinetics and potency of 8-Azaxanthine itself against xanthine oxidase and various phosphodiesterase isoforms. Such studies would provide a more complete picture of its pharmacological profile and help to delineate its primary mechanism of action under different physiological conditions. The potential for 8-Azaxanthine to interact with other targets, such as urate oxidase and riboswitches, also presents exciting avenues for future investigation.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals working with 8-Azaxanthine, offering both a comprehensive overview of its known mechanisms and a practical guide to its experimental characterization.

References

-

Davis, M. D., Olson, J. S., & Palmer, G. (1984). The inhibition of xanthine oxidase by 8-bromoxanthine. The Journal of biological chemistry, 259(12), 7367–7373. [Link]

-

Wacker, A., Ebert, A., & Serfling, R. (2014). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. Molecules (Basel, Switzerland), 19(7), 10136–10151. [Link]

-

Franchetti, P., Messini, L., Cappellacci, L., Grifantini, M., Lucacchini, A., Martini, C., & Senatore, G. (1994). 8-Azaxanthine derivatives as antagonists of adenosine receptors. Journal of medicinal chemistry, 37(18), 2970–2975. [Link]

-

Chen, J., He, Z., Yu, S., Cai, X., Zhu, D., & Lin, Y. (2023). Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies. IET nanobiotechnology, 17(4), 368–375. [Link]

-

Aladdin, M., Rullo, M., & Huang, J. (2022). Kinetic analysis of the xanthine oxidase inhibition by ALS-28, -8, -15... ResearchGate. [Link]

-

Boumerfeg, S., Baghiani, A., Adjadj, M., Ameni, D., & Arrar, L. (2014). Kinetics of Inhibition of Xanthine Oxidase by Globularia alypum and its Protective Effect against Oxonate-Induced Hyperuricemia. SciSpace. [Link]

-

Ullah, H., Khan, A. A., Ali, H., Khan, S. A., & Khan, I. (2022). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers in chemistry, 10, 989395. [Link]

-

de Paula, M. T. A., de Almeida, J. F., de Menezes, J. N. C., & de Paula, R. C. M. (2025). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Molecules (Basel, Switzerland), 30(17), 3848. [Link]

-

ResearchGate. (n.d.). Inhibition kinetics of xanthine oxidase by morin. A, Lineweaver- Burk... Retrieved January 31, 2026, from [Link]

-

Waring, W. S., & Webb, D. J. (2009). Uric acid and xanthine oxidase: future therapeutic targets in the prevention of cardiovascular disease? Heart (British Cardiac Society), 95(10), 779–780. [Link]

-

Coluccia, A., Iacovelli, R., Brindisi, M., GM, P., Imbriano, C., & Pozzessere, G. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. International journal of molecular sciences, 24(7), 6331. [Link]

-

Coluccia, A., Iacovelli, R., Brindisi, M., GM, P., Imbriano, C., & Pozzessere, G. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. International journal of molecular sciences, 24(7), 6331. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135400688, 8-Azaxanthine. Retrieved January 31, 2026, from [Link].

-

Gabison, L., Retailleau, P., Prangé, T., & Colloc'h, N. (2008). Azide inhibition of urate oxidase. Acta crystallographica. Section D, Biological crystallography, 64(Pt 5), 538–545. [Link]

-

Meskini, N., Némoz, G., Okyayuz-Baklouti, I., Lagarde, M., & Prigent, A. F. (1994). Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation. Biochemical pharmacology, 47(5), 781–788. [Link]

-

Müller, C. E., Sauer, R., Maurinsh, J., & Pawlowski, M. (1997). Aza-Analogs of 8-Styrylxanthines as A2A-Adenosine Receptor Antagonists. Archiv der Pharmazie, 330(9), 275-281. [Link]

-

Meng, T., Liu, Y., Zhang, Y., Dong, H., & Zhang, Y. (2020). Anti-Hyperuricemic Effects of Astaxanthin by Regulating Xanthine Oxidase, Adenosine Deaminase and Urate Transporters in Rats. Marine drugs, 18(12), 629. [Link]

-

Okamoto, K., Matsumoto, K., Hille, R., Eger, B. T., Pai, E. F., & Nishino, T. (2004). The crystal structure of xanthine oxidoreductase during catalysis: implications for reaction mechanism and enzyme inhibition. Proceedings of the National Academy of Sciences of the United States of America, 101(21), 7931–7936. [Link]

-

Sajadimajd, S., Bahrami, G., Dargahi, L., & Jorjani, M. (2018). Astaxanthin: A mechanistic review on its biological activities and health benefits. Pharmacological research, 136, 1–21. [Link]

-

Carotti, A., Stefanachi, A., Raviña, E., Sotelo, E., Loza, M. I., Cadavid, M. I., & Centeno, N. B. (2004). 8-Substituted-9-deazaxanthines as adenosine receptor ligands: design, synthesis and structure-affinity relationships at A2B. European journal of medicinal chemistry, 39(10), 879–887. [Link]

-

Kishimoto, Y., Yoshida, H., & Kondo, K. (2016). Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review). International journal of molecular medicine, 37(2), 277–284. [Link]

-

ResearchGate. (2025). (PDF) Anti-Hyperuricemic Effects of Astaxanthin by Regulating Xanthine Oxidase, Adenosine Deaminase and Urate Transporters in Rats. [Link]

-

Global Substance Registration System. (n.d.). 8-AZAXANTHINE. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). An Overview of Methylxanthine as Adenosine Receptor Antagonists. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (2014). (PDF) Substrate Orientation and Specificity in Xanthine Oxidase: Crystal Structures of the Enzyme in Complex with Indole-3-Acetaldehyde and Guanine. [Link]

-

Jacobson, K. A., & Müller, C. E. (2016). Xanthines as Adenosine Receptor Antagonists. Handbook of experimental pharmacology, 232, 141–181. [Link]

-

Davinelli, S., Nielsen, M. E., & Scapagnini, G. (2018). Astaxanthin in Skin Health, Repair, and Disease: A Comprehensive Review. Nutrients, 10(4), 522. [Link]

Sources

- 1. 8-Azaxanthine derivatives as antagonists of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azide inhibition of urate oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The inhibition of xanthine oxidase by 8-bromoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 8-Azaxanthine: A Technical Guide for Researchers

This guide provides an in-depth exploration of the synthetic pathways leading to 8-azaxanthine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles and practical methodologies for the synthesis of this purine analog. We will delve into the strategic selection of precursors, the rationale behind reaction conditions, and provide detailed, field-tested protocols.

Introduction: The Significance of 8-Azaxanthine

8-Azaxanthine, a derivative of xanthine where the carbon at the 8th position is replaced by a nitrogen atom, presents a unique scaffold for the design of novel therapeutic agents. Its structural similarity to endogenous purines allows it to interact with various biological targets, including enzymes and receptors involved in purine metabolism and signaling pathways. The introduction of nitrogen at the 8-position significantly alters the electronic distribution and hydrogen bonding capabilities of the molecule, offering opportunities for modulating pharmacological activity and selectivity. Furthermore, 8-azaxanthine and its derivatives are known for their strong fluorescence in aqueous media, making them valuable tools in analytical biochemistry and cell biology.[1]

The Primary Synthetic Route: A Modified Traube Purine Synthesis

The most established and versatile method for the synthesis of 8-azaxanthine is a modification of the classic Traube purine synthesis. This approach involves the construction of the triazole ring onto a pre-existing pyrimidine core. The key precursor for this pathway is 2,4,5-triamino-6-hydroxypyrimidine. The overall strategy is a three-step process starting from a commercially available pyrimidine derivative.

Rationale for Precursor Selection

The choice of 2,4,5-triamino-6-hydroxypyrimidine as the central precursor is strategic. The vicinal amino groups at the C4 and C5 positions of the pyrimidine ring are crucial for the subsequent cyclization to form the fused five-membered triazole ring. The hydroxyl group at the C6 position is a key feature of the final xanthine-like structure.

Experimental Workflow Overview

The synthesis can be logically divided into three main stages:

-

Nitrosation: Introduction of a nitroso group at the C5 position of 2,4-diamino-6-hydroxypyrimidine.

-

Reduction: Conversion of the nitroso group to an amino group to yield 2,4,5-triamino-6-hydroxypyrimidine.

-

Cyclization: Formation of the triazole ring to yield 8-azaxanthine.

Caption: Overall workflow for the synthesis of 8-azaxanthine.

Detailed Experimental Protocols

Synthesis of the Key Precursor: 2,4,5-Triamino-6-hydroxypyrimidine

The synthesis of this crucial intermediate is a two-step process starting from the readily available 2,4-diamino-6-hydroxypyrimidine.

Step 1: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

This step involves the nitrosation of the C5 position of the pyrimidine ring.

-

Materials:

-

2,4-Diamino-6-hydroxypyrimidine

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄) or Formic Acid

-

Distilled water

-

-

Procedure:

-

A solution of 2,4-diamino-6-hydroxypyrimidine is prepared in an acidic aqueous medium (e.g., dilute sulfuric acid or formic acid).[2][3]

-

The solution is cooled in an ice bath to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise to the cooled pyrimidine solution while maintaining the temperature below 10 °C.

-

The reaction mixture is stirred for a specified period, typically 1-2 hours, during which a colored precipitate of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is formed.

-

The precipitate is collected by filtration, washed with cold water and ethanol, and dried.

-

Step 2: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate by Catalytic Hydrogenation

The nitroso group is reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.[1][4]

-

Materials:

-

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

-

Palladium on carbon (Pd/C) catalyst (typically 5-10%)

-

Aqueous medium (water, may contain organic solvents or inert salts)

-

Hydrogen gas (H₂)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Sulfuric acid (H₂SO₄)

-

-

Procedure:

-

An aqueous suspension of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is placed in a hydrogenation reactor.

-

The Pd/C catalyst is added to the suspension.

-

The reactor is purged with nitrogen and then filled with hydrogen gas to a pressure of 3 to 150 bar.[1]

-

The mixture is heated to a temperature between 70-130 °C and stirred vigorously.[5]

-

After the hydrogen uptake ceases, an alkaline agent (NaOH or KOH) is added to dissolve the product.[1]

-

The catalyst is separated by filtration.

-

The filtrate is acidified with sulfuric acid to a pH of 1-2 to precipitate the 2,4,5-triamino-6-hydroxypyrimidine as its sulfate salt.[4]

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Final Cyclization to 8-Azaxanthine

This final step involves the diazotization of the 5-amino group of 2,4,5-triamino-6-hydroxypyrimidine and subsequent intramolecular cyclization to form the triazole ring.

-

Materials:

-

2,4,5-Triamino-6-hydroxypyrimidine sulfate

-

Sodium nitrite (NaNO₂)

-

Acetic acid or Hydrochloric acid

-

Distilled water

-

-

Procedure:

-

2,4,5-Triamino-6-hydroxypyrimidine sulfate is dissolved in an acidic solution (e.g., acetic acid or hydrochloric acid).

-

The solution is cooled to 0-5 °C.

-

An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature.

-

The reaction mixture is stirred for a period, often with gentle heating, to promote cyclization.

-

The resulting precipitate of 8-azaxanthine is collected by filtration, washed with cold water, and can be further purified by recrystallization.

-

Alternative Synthetic Approaches

While the modified Traube synthesis is the most common, other methods for the synthesis of the 8-azapurine core have been reported. These often involve multi-step reactions starting from different precursors. One such approach involves the reaction of alkynes, azides, and amidines, followed by oxidation and cyclization reactions.[1] These methods can offer access to a diverse library of 8-azapurine derivatives.

Data Summary and Characterization

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 2,4-Diamino-6-hydroxypyrimidine | 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine | NaNO₂, H₂SO₄/HCOOH | High |

| 2 | 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine | 2,4,5-Triamino-6-hydroxypyrimidine sulfate | H₂, Pd/C, NaOH/KOH, H₂SO₄ | >95%[5] |

| 3 | 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 8-Azaxanthine | NaNO₂, Acetic Acid/HCl | Good |

Characterization of 8-Azaxanthine:

-

Appearance: Typically a solid.[6]

-

Molecular Formula: C₄H₃N₅O₂[6]

-

Molecular Weight: 153.10 g/mol

-

Purity (HPLC): ≥98.0%

-

Spectroscopic Data: Characterization is typically confirmed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Visualization of the Core Synthesis Pathway

Caption: Key steps in the Traube synthesis of 8-azaxanthine.

Conclusion and Future Perspectives

The synthesis of 8-azaxanthine via the modified Traube synthesis is a robust and well-established method, providing a reliable route to this important heterocyclic scaffold. The optimization of each step, from the synthesis of the key triaminopyrimidine precursor to the final cyclization, is crucial for achieving high yields and purity. Future research in this area may focus on the development of more efficient and environmentally friendly catalytic systems, as well as the exploration of novel synthetic pathways to access a wider range of functionalized 8-azaxanthine derivatives for drug discovery applications.

References

Sources

- 1. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]

- 2. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]

- 3. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]

- 4. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]

- 5. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]

- 6. 8-Azaxanthine = 98.0 HPLC 1468-26-4 [sigmaaldrich.com]

An In-Depth Technical Guide to 8-Azaxanthine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azaxanthine, a synthetically derived purine analog, holds a significant, albeit nuanced, position in the annals of biochemical and pharmacological research. Since its initial synthesis in the mid-20th century, this molecule has served as a valuable tool for elucidating the intricacies of purine metabolism and has been investigated for its potential as a therapeutic agent. This comprehensive technical guide provides a deep dive into the discovery, history, and core scientific principles of 8-azaxanthine. We will traverse its initial synthesis, explore its physicochemical properties, and detail its early biological and pharmacological activities. Furthermore, this guide will present a classical experimental protocol for its synthesis, analyze its mechanism of action with a focus on its role as a xanthine oxidase inhibitor, and provide insights into its contemporary applications in research and drug development.

The Genesis of a Purine Analog: Discovery and Historical Context

The story of 8-azaxanthine is intrinsically linked to the burgeoning field of antimetabolite research in the 1940s. This era was marked by a quest to understand and manipulate the fundamental biochemical pathways of cellular life, with a particular focus on nucleic acid metabolism. The pioneering work of George H. Hitchings and Gertrude B. Elion at the Wellcome Research Laboratories on purine and pyrimidine analogs laid the groundwork for the development of numerous groundbreaking therapeutics.

It was within this fertile scientific landscape that 8-azaxanthine was first synthesized. The seminal work, published in 1945 by Roblin, Jr., Lampen, English, Cole, and Vaughan, detailed a method for the preparation of this novel purine analog.[1] Their research was driven by the hypothesis that introducing a nitrogen atom at the 8-position of the xanthine molecule would create an antagonist to natural purines, thereby interfering with cellular processes that rely on these essential building blocks. This strategic modification gave rise to the v-triazolo[4,5-d]pyrimidine ring system, the characteristic structural feature of 8-azaxanthine.

Early investigations into the biological effects of 8-azaxanthine quickly followed its discovery. Researchers like F. Bergmann and his colleagues, in a series of studies during the 1950s and 1960s, explored its interactions with various biological systems. A notable early study examined the action of 8-azaxanthine and its precursor, 8-azaguanine, on Pseudomonas aeruginosa, providing initial insights into its antimicrobial potential.[2] These foundational studies established 8-azaxanthine as a valuable probe for studying purine-metabolizing enzymes and pathways.

Physicochemical Properties and Structural Insights

8-Azaxanthine, with the chemical formula C₄H₃N₅O₂, is a heterocyclic compound belonging to the azapurine class. Its systematic name is 1H-v-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione. The molecule exists in tautomeric forms, with the most stable forms being crucial for its biological activity and interactions with enzymes.

| Property | Value | Source |

| Molecular Formula | C₄H₃N₅O₂ | PubChem |

| Molar Mass | 153.10 g/mol | PubChem |

| CAS Number | 1468-26-4 | PubChem |

| Appearance | Solid | Sigma-Aldrich |

| Synonyms | 2,6-Dioxy-8-azapurine, v-Triazolo[4,5-d]pyrimidine-5,7-diol | PubChem |

The introduction of the nitrogen atom at the 8-position significantly alters the electronic distribution and geometry of the purine ring system compared to its natural analog, xanthine. This modification is the cornerstone of its biological activity, enabling it to act as a competitive inhibitor of enzymes that recognize xanthine as a substrate.

Early Biological and Pharmacological Activities: A Tale of Inhibition

The primary biological significance of 8-azaxanthine lies in its ability to act as an antimetabolite, specifically by mimicking the natural purine xanthine. This molecular mimicry allows it to interact with and inhibit enzymes involved in purine metabolism.

Inhibition of Xanthine Oxidase

One of the most well-characterized activities of 8-azaxanthine is its potent inhibition of xanthine oxidase.[3] This enzyme plays a crucial role in the purine degradation pathway, catalyzing the oxidation of hypoxanthine to xanthine and then xanthine to uric acid. By competitively binding to the active site of xanthine oxidase, 8-azaxanthine blocks the final steps of uric acid production. This inhibitory action was a key focus of early research and positioned 8-azaxanthine as a lead compound in the development of treatments for conditions associated with hyperuricemia, such as gout.

Antimicrobial and Antitumor Investigations

The antimetabolite nature of 8-azaxanthine also led to investigations into its potential as an antimicrobial and antitumor agent. The rationale was that by interfering with nucleic acid synthesis, the compound could selectively inhibit the growth of rapidly proliferating cells, such as bacteria and cancer cells. Early studies, including the aforementioned work on Pseudomonas aeruginosa, demonstrated modest antimicrobial activity.[2] While it did not ultimately emerge as a frontline therapeutic in these areas, these initial explorations contributed to the broader understanding of the therapeutic potential of purine analogs.

Experimental Protocols: A Classical Synthesis of 8-Azaxanthine

The following protocol is based on the classical method described by Roblin et al. in their 1945 publication, providing a foundational understanding of its synthesis from readily available starting materials.

Objective: To synthesize 8-azaxanthine via the diazotization of 2,5,6-triamino-4-hydroxypyrimidine followed by cyclization.

Materials:

-

2,5,6-triamino-4-hydroxypyrimidine sulfate

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Distilled water

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Preparation of the Diazonium Salt:

-

Dissolve a known quantity of 2,5,6-triamino-4-hydroxypyrimidine sulfate in a minimal amount of warm water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water to the cooled pyrimidine solution with constant stirring. The addition should be dropwise to maintain the low temperature. The formation of the diazonium salt is indicated by a color change.

-

-

Cyclization to 8-Azaxanthine:

-

To the cold diazonium salt solution, add glacial acetic acid.

-

Gently heat the mixture to 40-50 °C for approximately 30-45 minutes. This will promote the intramolecular cyclization to form the triazole ring of 8-azaxanthine.

-

A precipitate of 8-azaxanthine will form during the heating process.

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Collect the crude 8-azaxanthine precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold distilled water to remove any unreacted starting materials and inorganic salts.

-

Further purification can be achieved by recrystallization from hot water.

-

-

Characterization:

-

The identity and purity of the synthesized 8-azaxanthine can be confirmed using techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

-

Causality of Experimental Choices:

-

Low Temperature for Diazotization: The diazonium salt intermediate is unstable at higher temperatures. Maintaining a low temperature (0-5 °C) is critical to prevent its decomposition before cyclization can occur.

-

Acetic Acid for Cyclization: The acidic environment provided by acetic acid facilitates the intramolecular cyclization reaction, leading to the formation of the stable triazole ring.

-

Recrystallization for Purification: This technique is employed to remove impurities that may have co-precipitated with the product, resulting in a higher purity sample of 8-azaxanthine.

Mechanism of Action: A Molecular Interruption of Purine Metabolism

The primary mechanism of action of 8-azaxanthine is its role as a competitive inhibitor of xanthine oxidase. This interaction disrupts the normal flow of the purine degradation pathway.

Signaling Pathway Diagram: Inhibition of Purine Degradation by 8-Azaxanthine

Caption: Inhibition of Xanthine Oxidase by 8-Azaxanthine in the Purine Degradation Pathway.

As depicted in the diagram, xanthine oxidase is a pivotal enzyme that catalyzes two sequential steps in the breakdown of purines. 8-Azaxanthine, due to its structural similarity to xanthine, binds to the active site of xanthine oxidase. This binding event prevents the natural substrate, xanthine, from accessing the active site, thereby halting its conversion to uric acid. The consequence of this inhibition is a reduction in the production of uric acid, which is the underlying principle for its investigation in the context of hyperuricemia.

Contemporary Relevance and Future Directions

While 8-azaxanthine has not been developed into a mainstream therapeutic drug, its importance in the field of biochemical and pharmacological research remains significant.

-

A Tool for Enzyme Characterization: It continues to be used as a classic inhibitor to study the structure, function, and kinetics of xanthine oxidase and other related enzymes. Its well-defined inhibitory properties make it a valuable positive control in high-throughput screening assays for novel xanthine oxidase inhibitors.

-

Scaffold for Drug Design: The v-triazolo[4,5-d]pyrimidine core of 8-azaxanthine has served as a scaffold for the design and synthesis of new purine analogs with diverse biological activities. Medicinal chemists have modified this core structure to develop compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Investigating Purine Metabolism: In fundamental research, 8-azaxanthine remains a useful tool for perturbing purine metabolism in cellular and animal models. By selectively blocking a key step in this pathway, researchers can investigate the downstream effects and uncover novel aspects of purine biology.

The legacy of 8-azaxanthine is a testament to the power of rational drug design and the importance of fundamental biochemical research. Its discovery and subsequent investigation have not only contributed to our understanding of purine metabolism but have also paved the way for the development of more sophisticated and effective therapeutic agents that target this critical pathway. As our understanding of the intricate roles of purine metabolism in health and disease continues to expand, the foundational knowledge gained from the study of molecules like 8-azaxanthine will undoubtedly continue to inspire future generations of scientists and drug developers.

References

-

Roblin, R. O., Jr., Lampen, J. O., English, J. P., Cole, Q. P., & Vaughan, J. R., Jr. (1945). Studies in Chemotherapy. VIII. Azapurines. Journal of the American Chemical Society, 67(2), 290–294. [Link]

-

Bergmann, F., & Kwietny, H. (1958). Action of 8-azaguanine and 8-azaxanthine on Pseudomonas aeruginosa. Biochimica et Biophysica Acta, 28(3), 613–624. [Link]

-

PubChem. (n.d.). 8-Azaxanthine. National Center for Biotechnology Information. Retrieved from [Link]

-

Massey, V., Komai, H., Palmer, G., & Elion, G. B. (1970). On the mechanism of inactivation of xanthine oxidase by allopurinol and other pyrazolo[3,4-d]pyrimidines. Journal of Biological Chemistry, 245(11), 2837–2844. [Link]

Sources

8-Azaxanthine: Mechanistic Enzymology and Structural Applications

Topic: 8-Azaxanthine and its role as a purine analogue Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Drug Development Scientists

A Technical Guide to the "Dead-End" Purine Analogue

Executive Summary

8-Azaxanthine (8-AX) represents a critical molecular probe in the study of purine metabolism. Structurally defined as a 1,2,3-triazolo[4,5-d]pyrimidine derivative, 8-AX functions as a potent competitive inhibitor of Urate Oxidase (Uricase) . Its significance lies not in its metabolic conversion, but in its chemical recalcitrance; by substituting the C8 carbon of the purine ring with nitrogen, 8-AX mimics the transition state of uric acid but arrests the catalytic cycle, preventing oxidation to 5-hydroxyisourate.

This guide provides an in-depth analysis of 8-AX’s physicochemical properties, its synthesis, and its indispensable role in X-ray crystallography for trapping enzyme conformations.

Chemical Architecture & Molecular Logic

Structural Identity

Unlike canonical purines, 8-Azaxanthine replaces the imidazole ring with a triazole ring. This single atom substitution (C8

| Property | Value / Description |

| IUPAC Name | 1,2,3-triazolo[4,5-d]pyrimidine-5,7-diol |

| Molecular Formula | C |

| Molecular Weight | 153.10 g/mol |

| pKa | ~4.8 (Acidic) |

| Dominant Species (pH 7.4) | Monoanion (Deprotonated at N3/Triazole ring) |

| Fluorescence | Weak in aqueous solution; exhibits Excited-State Proton Transfer (ESPT). Large Stokes shift (>12,000 cm |

Tautomerism and Proton Transfer

In solution, 8-AX exists in a complex tautomeric equilibrium.[1] The triazole ring allows for proton migration between N7, N8, and N9.

-

Neutral pH: The molecule is predominantly ionized (monoanion).

-

Acidic pH: The neutral form dominates, but the proton location is solvent-dependent.

-

Implication: This tautomeric flexibility allows 8-AX to optimize hydrogen bonding networks within enzyme active sites, contributing to its high affinity (

in the micromolar range).

Mechanistic Enzymology: The Uricase Blockade

The primary utility of 8-AX is its interaction with Urate Oxidase (Uricase) , the enzyme responsible for oxidizing uric acid to allantoin (via 5-hydroxyisourate). Humans lack functional uricase, but recombinant forms (e.g., Rasburicase) are used to treat hyperuricemia.

The "Dead-End" Mechanism

Uricase normally hydroxylates position C8 of uric acid.

-

Substrate Recognition: Uricase binds 8-AX because it is isosteric with Uric Acid.

-

Catalytic Stall: The enzyme attempts to attack position 8. However, in 8-AX, position 8 is a Nitrogen atom. Nitrogen cannot accept the hydroxyl group in the same oxidative manner as Carbon, nor can it facilitate the hydride transfer required for the reaction to proceed.

-

Result: The enzyme is trapped in a non-productive complex.

Visualization of the Inhibitory Pathway

The following diagram illustrates the metabolic blockade created by 8-Azaxanthine relative to the natural purine catabolism pathway.

Figure 1: The "Dead-End" Inhibition. 8-Azaxanthine mimics Uric Acid but blocks the Uricase enzyme, preventing downstream degradation.

Synthesis Protocol

The synthesis of 8-Azaxanthine is a classic example of heterocyclic ring closure using nitrous acid.

Reaction Logic

The precursor is 5,6-diaminouracil .[2][3] Treatment with nitrous acid (

Step-by-Step Synthesis

-

Reagents: 5,6-diamino-2,4-dihydroxypyrimidine hemisulfate, Sodium Nitrite (

), Acetic Acid ( -

Safety: Nitrous acid generates toxic fumes; perform in a fume hood.

-

Dissolution: Suspend 10 mmol of 5,6-diaminouracil in 50 mL of water. Add dilute HCl until the solid dissolves.

-

Diazotization: Cool the solution to 0–4°C in an ice bath.

-

Addition: Dropwise add a solution of Sodium Nitrite (11 mmol) in water. Maintain temperature below 5°C. The solution will turn yellow/orange.

-

Cyclization: Allow the mixture to warm to room temperature. The ring closure is spontaneous.

-

Precipitation: Acidify the solution to pH ~2-3 to protonate the product (reducing solubility). 8-Azaxanthine will precipitate as a white/off-white solid.

-

Purification: Recrystallize from boiling water.

Experimental Protocols for Researchers

Protocol A: Spectrophotometric Uricase Inhibition Assay

This assay quantifies the affinity (

Principle: Uric acid absorbs strongly at 293 nm . Allantoin does not. Uricase activity is measured as the rate of decrease in Absorbance at 293 nm (

Reagents:

-

Buffer: 50 mM Borate Buffer, pH 8.5 (Uricase optimum).

-

Substrate: 100

M Uric Acid (freshly prepared). -

Enzyme: Recombinant Urate Oxidase (e.g., Aspergillus flavus or Rasburicase).

-

Inhibitor: 8-Azaxanthine (stock in 0.1 M NaOH, diluted in buffer).

Workflow:

-

Blanking: Set spectrophotometer to 293 nm. Blank with buffer.

-

Control Reaction: Add Enzyme to Substrate (no inhibitor). Record initial velocity (

). -

Inhibition Series: Prepare cuvettes with fixed Enzyme and varying concentrations of 8-AX (0.1

M – 50 -

Initiation: Add Uric Acid to initiate reaction.

-

Measurement: Record linear decrease in

for 2 minutes. -

Analysis: Plot

vs

Protocol B: Co-Crystallization (Hanging Drop)

To solve the structure of Uricase bound to 8-AX.

Workflow:

-

Complex Formation: Mix purified Uricase (10 mg/mL) with 8-Azaxanthine (2 mM final conc) in 50 mM Tris-HCl, pH 8.0. Incubate on ice for 1 hour to ensure saturation of the active site.

-

Reservoir Solution: 15-25% PEG 8000, 0.1 M Sodium Cacodylate pH 6.5, 0.2 M Magnesium Acetate.

-

Drop Setup: Mix 1

L Protein-Inhibitor complex + 1 -

Equilibration: Seal over the reservoir well. Incubate at 20°C.

-

Observation: Crystals typically appear within 3-7 days. The presence of 8-AX stabilizes the enzyme, often yielding higher resolution diffraction than the apo-enzyme.

Applications in Drug Development[7]

While 8-Azaxanthine is not a drug for human administration (as it inhibits the breakdown of uric acid), it is a vital tool in the development of Uricase-based therapeutics (e.g., Pegloticase).

-

Stability Studies: Recombinant uricase is unstable. Binding 8-AX rigidifies the active site, allowing researchers to study thermal stability and formulation conditions.

-

Transition State Modeling: The crystal structure of Uricase-8-AX reveals the precise geometry of the active site "oxyanion hole," guiding the engineering of uricase variants with higher catalytic efficiency or reduced immunogenicity.

Structural Interaction Map

Figure 2: Molecular interactions stabilizing the Uricase-8-AX complex. Key residues (Phe, Arg, Gln) anchor the inhibitor via stacking and hydrogen bonding.

References

-

Mechanism of Uricase Inhibition: Retailleau, P., et al. (2004). "Complexed and ligand-free high-resolution structures of urate oxidase (Uox) from Aspergillus flavus: a reassignment of the active-site binding mode." Acta Crystallographica Section D, 60(3), 453-462. Link

-

Fluorescence Properties: Wierzchowski, J., et al. (2020). "Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence." Molecules, 25(12), 2736. Link

-

Synthesis Protocol: Cavalieri, L. F., et al. (1948). "The Synthesis of 8-Azaguanine and Related Triazolo [4, 5-d] pyrimidines." Journal of the American Chemical Society, 70(11), 3875-3880. Link

-

Tautomerism Studies: Seibert, E., et al. (2023). "Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods." European Biophysics Journal, 52, 435–446. Link

-

Neutron Diffraction: Budayova-Spano, M., et al. (2006). "A preliminary neutron diffraction study of rasburicase, a recombinant urate oxidase enzyme, complexed with 8-azaxanthine." Acta Crystallographica Section F, 62(3), 306-309. Link

Sources

- 1. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 2. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 3. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Tautomeric Dynamics of 8-Azaxanthine in Solution

Executive Technical Synthesis

8-Azaxanthine (8-AX; 1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione) represents a critical scaffold in purine antimetabolite research. Unlike canonical xanthine, the introduction of a nitrogen atom at position 8 (replacing carbon) creates a 1,2,3-triazole ring fused to a pyrimidine-2,4-dione system. This structural modification drastically alters the acidity and tautomeric landscape of the molecule.[1][2]

For researchers in drug development, particularly those targeting Xanthine Oxidase (XO) or Riboswitches , understanding the specific tautomeric form of 8-AX in solution is non-negotiable.[1][2] The molecule does not exist as a static structure; it is a dynamic shapeshifter whose dominant form is dictated by solvent polarity, pH, and specific binding pocket environments.[1][2]

This guide provides the definitive framework for characterizing these forms, moving beyond basic textbook definitions to actionable experimental and computational protocols.

Molecular Architecture & The Tautomeric Landscape

The Core Tautomeric Equilibrium

In the gas phase and non-polar solvents, 8-AX exists primarily in neutral forms.[1][2] However, the "mobile proton" on the five-membered triazole ring can migrate between N7, N8, and N9.[1][2] Additionally, the pyrimidine ring can undergo lactam-lactim (keto-enol) tautomerism, though the diketo (lactam) form is overwhelmingly favored in solution.[1]

Key Species:

-

N(8)-H Tautomer: Often observed in the solid state (crystal structure).[1][2]

-

N(9)-H Tautomer: Energetically competitive in the gas phase; often stabilized by specific H-bond networks in enzyme pockets.[1][2]

-

N(7)-H Tautomer: Generally less stable due to repulsive interactions with the adjacent carbonyl oxygen at C6.[1][2]

-

The Monoanion: At physiological pH (7.4), 8-AX is predominantly anionic (pKa ~4.8), with the negative charge delocalized across the triazole ring.[1][2]

Visualization of Tautomeric Pathways

The following diagram illustrates the connectivity and proton migration pathways between the dominant neutral species and the biologically relevant anion.

Figure 1: Tautomeric equilibrium network of 8-Azaxanthine. Blue nodes represent neutral forms; the red node represents the biologically dominant anion.[1][2]

Thermodynamics in Solution

The stability of 8-AX tautomers is strictly solvent-dependent.[1][2]

| Parameter | Gas Phase (Vacuum) | Aqueous Solution (pH < 4) | Physiological (pH 7.[1][2]4) |

| Dominant Neutral Form | Mixture of N(8)-H and N(9)-H | Equilibrium of N(8)-H / N(9)-H | N/A (Deprotonated) |

| Dielectric Influence | Dipole minimization favors less polar forms | High dielectric ( | Water stabilizes the anion |

| Energetic Barrier | High barrier for intramolecular transfer | Water bridges lower the barrier (Grotthuss mechanism) | Barrier irrelevant (Ionic) |

Critical Insight: In water, the hydration energy of the N(8)-H and N(9)-H forms is significant.[1][2] While DFT calculations (B3LYP/6-31G**) often predict the N(8)-H form as the global minimum in vacuum, the energy difference between N(8)-H and N(9)-H in water is often < 2 kcal/mol, implying a rapid equilibrium accessible at room temperature.[1]

Analytical Workflows (Experimental Protocols)

To definitively assign the tautomeric state in your specific application, follow these self-validating protocols.

Protocol A: NMR Characterization (The Gold Standard)

Objective: Distinguish between fixed N-methylated standards and the mobile proton system.

Reagents:

-

Solvent: DMSO-d6 (Preferred over D2O to observe exchangeable protons).[1][2][3]

-

Concentration: 5–10 mM (To prevent aggregation shifts).

Step-by-Step Methodology:

-

Sample Prep: Dissolve 8-AX in DMSO-d6. Ensure the sample is dry; water peaks (3.33 ppm) can obscure critical N-H signals or catalyze fast exchange.[1][2]

-

Acquisition: Run a standard 1H NMR (minimum 400 MHz, ideally 600 MHz).

-

Analysis of Chemical Shifts:

-

Pyrimidine Protons (N1-H, N3-H): Look for broad singlets in the 10.5 – 11.8 ppm range.[1][2] These confirm the diketo structure.[1][2]

-

Triazole Proton (N-H): This proton is highly acidic and often broadened into the baseline.[1][2] If visible (dry DMSO), expect a signal > 13.5 ppm .[1][2]

-

Validation: Add 1 drop of D2O. All signals > 10 ppm should disappear immediately, confirming they are exchangeable N-H protons rather than C-H.[1][2]

-

Protocol B: UV-Vis Spectrophotometric Titration (pKa Determination)

Objective: Determine the precise pKa to predict the species distribution at physiological pH.

Methodology:

-

Buffer Prep: Prepare a series of buffers ranging from pH 2.0 to pH 8.0 (0.5 pH increments).[1][2]

-

Scanning: Record UV spectra (220–350 nm) for 8-AX (50 µM) in each buffer.

-

Isosbestic Points: Observe the shift in

.[1] The presence of sharp isosbestic points indicates a clean two-state equilibrium (Neutralngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> Anion).[1] -

Calculation: Plot Absorbance vs. pH at the wavelength of maximum change. The inflection point is the pKa (Expected: 4.8 ± 0.1 ).[1][2]

Protocol C: Computational Validation (DFT)

Objective: Predict relative stabilities when experimental data is ambiguous.[1][2]

Workflow:

-

Method: DFT with hybrid functional B3LYP or M06-2X .

-

Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the anion).[1][2]

-

Solvation: use PCM or SMD models (Water,

).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Output: Compare

(Gibbs Free Energy).[1][4] Ifngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> kcal/mol, assume a mixture exists at 298 K.[1]

Experimental Workflow Diagram

This diagram summarizes the decision-making process for characterizing 8-AX samples.

Figure 2: Analytical decision matrix for 8-Azaxanthine characterization.

Biological Implications[1][2][3]

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase recognizes the purine scaffold.[1][2] The tautomeric state of 8-AX is critical for binding.[1][2]

-

Mechanism: 8-AX acts as an inhibitor.[1][2] The enzyme active site typically stabilizes the transition state.[1][2]

-

Recognition: The active site residues (Glu802, Arg880 in bovine XO) form hydrogen bonds that may selectively stabilize the N(9)-H tautomer or the anion , depending on the protonation state of the catalytic glutamate.[1][2]

Riboswitch Binding

Recent studies on the xanthine riboswitch have shown that the binding pocket is highly specific but adaptable.[1][2][5]

-

Observation: Crystal structures suggest the pocket can tolerate both neutral (N8-H or N9-H) and anionic forms.[1][2][5]

-

Significance: This "tautomeric promiscuity" allows the riboswitch to function effectively despite local pH fluctuations in the bacterial cell.[1][2]

References

-

Wierzchowski, J., et al. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. International Journal of Molecular Sciences.[1][2]

-

Assoma, B. A., et al. (2018). Stability, Tautomerism and Acidity of Xanthine by the Density Functional Theory (DFT).[1][2][4] Journal of Current Chemical & Pharmaceutical Sciences.[1][2][4]

-

Hernández, B., Orozco, M., & Luque, F. J. (1997). Role of tautomerism of 2-azaadenine and 2-azahypoxanthine in substrate recognition by xanthine oxidase.[1][2] Journal of Computer-Aided Molecular Design.[1][2]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2][6] Journal of Organic Chemistry.[1][2][7] (Standard reference for DMSO/Water shifts).

-

PubChem Compound Summary. 8-Azaxanthine (CID 135400688).[1][2][8] National Library of Medicine.[1][2]

Sources

Spectroscopic Properties of 8-Azaxanthine: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the UV-Vis absorption and fluorescence properties of 8-Azaxanthine, a fluorescent analog of xanthine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core spectroscopic characteristics of 8-Azaxanthine, the underlying physicochemical principles, and detailed methodologies for its analysis.

Introduction: 8-Azaxanthine as a Fluorescent Probe

8-Azaxanthine, a purine analog where the carbon at position 8 is replaced by a nitrogen atom, has garnered significant interest as a fluorescent probe in various biological and enzymatic studies. Its structural similarity to the natural purine xanthine allows it to act as a substrate or inhibitor in relevant biological pathways, while its intrinsic fluorescence provides a powerful tool for monitoring these interactions. Understanding the spectroscopic behavior of 8-Azaxanthine is paramount for its effective application. This guide delves into the nuances of its UV-Vis absorption and fluorescence, with a particular focus on the influence of environmental factors such as pH and solvent polarity.

The Crucial Role of Tautomerism and pH

The spectroscopic properties of 8-Azaxanthine are intricately linked to its tautomeric forms and the pH of the surrounding medium. In solution, 8-Azaxanthine can exist in different tautomeric forms, primarily the N(7)-H and N(9)-H tautomers. The equilibrium between these forms, and their protonated or deprotonated states, dictates the observed absorption and emission spectra.

8-Azaxanthine has a pKa of approximately 4.8.[1] Consequently, at physiological pH (~7.4), the monoanionic form is the predominant species in aqueous solutions.[1] At pH values below its pKa, the neutral form of 8-Azaxanthine prevails. This pH-dependent equilibrium is a critical consideration in experimental design, as the different ionic species exhibit distinct spectroscopic characteristics.

Caption: Excited-State Proton Transfer (ESPT) mechanism in 8-Azaxanthine.

Quantitative Fluorescence Parameters

| Solvent/Condition | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) | Reference |

| Aqueous (Acidic) | ~420 | Not specified for 8-Azaxanthine | Not specified | [2] |

| Alcoholic | ~340 and long-λ | Not specified for 8-Azaxanthine | 6.4 (long-λ band) | [3] |

| 8-Methyl-8-azaxanthine (Aqueous) | 420 | 0.5 - 0.6 | Not specified | [2] |

Table 2: Fluorescence Properties of 8-Azaxanthine and a Related Derivative. Note: The quantum yield for 8-Azaxanthine itself is not well-documented in the reviewed literature and would be a valuable parameter to determine experimentally.

Experimental Protocols

To ensure reproducible and accurate spectroscopic measurements of 8-Azaxanthine, the following detailed protocols are provided.

Preparation of Stock and Working Solutions

-

Stock Solution (e.g., 1 mM): Accurately weigh a known amount of 8-Azaxanthine monohydrate and dissolve it in a suitable solvent. Due to its limited solubility in neutral water, dissolving in a small amount of 0.1 M NaOH and then neutralizing, or preparing the stock in a solvent like dimethyl sulfoxide (DMSO), is recommended. Store the stock solution protected from light at 4°C.

-

Working Solutions: Prepare working solutions by diluting the stock solution with the desired buffer or solvent to the final concentration (typically in the low micromolar range for fluorescence measurements). Ensure the final concentration of any organic solvent from the stock solution is minimal (e.g., <1%) to avoid unintended solvent effects.

pH-Dependent Measurements

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).

-

Sample Preparation: Add a small aliquot of the 8-Azaxanthine stock solution to each buffer to achieve the final desired concentration. Ensure the volume of the stock solution is small enough not to significantly alter the pH of the buffer.

-

pH Verification: Measure the final pH of each sample solution using a calibrated pH meter.

UV-Vis Absorption Spectroscopy Workflow

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Set the wavelength range (e.g., 200-500 nm) and the scan speed.

-

Blanking: Use the same buffer or solvent without 8-Azaxanthine as the blank reference.

-

Measurement: Record the absorption spectrum of the 8-Azaxanthine solution in a 1 cm path length quartz cuvette.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

Caption: Workflow for UV-Vis Absorption Spectroscopy of 8-Azaxanthine.

Fluorescence Spectroscopy Workflow

-

Instrument Setup: Use a spectrofluorometer. Select the excitation wavelength (typically at or near the absorption maximum). Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

Emission Scan: Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 300-600 nm).

-

Excitation Scan: To confirm the absorbing species responsible for the emission, record an excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (the emission maximum).

-

Quantum Yield Determination (Relative Method): a. Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.5 M H₂SO₄). b. Measure the absorbance of both the 8-Azaxanthine sample and the standard at the excitation wavelength, ensuring the absorbance is low (< 0.1) to avoid inner filter effects. c. Record the fluorescence emission spectra of both the sample and the standard under identical instrumental conditions. d. Calculate the integrated fluorescence intensities (the area under the emission curve) for both the sample and the standard. e. Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Conclusion and Future Perspectives

8-Azaxanthine is a versatile fluorescent probe with spectroscopic properties that are highly sensitive to its environment. Its pH-dependent tautomerism and the phenomenon of excited-state proton transfer in different solvents provide a rich photophysical behavior that can be exploited in various research applications. This guide has provided a comprehensive overview of these properties and detailed protocols for their investigation.

Future research could focus on a more systematic quantification of the spectroscopic parameters of 8-Azaxanthine, particularly its fluorescence quantum yield in a wider range of solvents and pH conditions. Furthermore, exploring the application of 8-Azaxanthine in time-resolved fluorescence studies could provide deeper insights into its interactions with biological macromolecules, solidifying its role as a powerful tool in chemical biology and drug discovery.

References

-

Wierzchowski, J., Smyk, B., & Shugar, D. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. Molecules, 25(12), 2773. [Link]

-

Wierzchowski, J., Antosiewicz, J. M., & Shugar, D. (2014). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. Molecular BioSystems, 10(11), 2756-2774. [Link]

-

Voertler, S., et al. (2021). Structural basis for specific recognition of oxidized purines by the NMT1 riboswitch. Nature Communications, 12(1), 1-12. [Link]

- Fikus, M., & Shugar, D. (1966). Properties of 8-azapurines. I. Tautomerism and absorption spectra of 8-azaguanine and its derivatives. Acta Biochimica Polonica, 13(1), 39-56.

-

Wierzchowski, J., & Shugar, D. (1996). Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase. Biochimica et Biophysica Acta (BBA) - General Subjects, 1290(1), 9-17. [Link]

-

Wierzchowski, J., & Shugar, D. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. PubMed.[Link]

-

Kubica, K., et al. (2021). Photophysics, photochemistry and bioimaging application of 8-azapurine derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 419, 113453. [Link]

-

Wierzchowski, J., & Smyk, B. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. MDPI.[Link]

Sources

Mastering the Solubility of 8-Azaxanthine: A Technical Guide

This guide provides an in-depth technical analysis of the solubility profile of 8-Azaxanthine, designed for researchers requiring precise control over compound delivery in enzymatic assays and physicochemical characterization.

Executive Summary: The Purine Solubility Paradox

8-Azaxanthine (1,2,3-triazolo[4,5-d]pyrimidine-5,7-dione) is a structural analog of xanthine and a potent inhibitor of xanthine oxidase. Like its parent purines (xanthine and uric acid), 8-Azaxanthine exhibits a "brick-dust" physicochemical profile: high crystal lattice energy resulting in poor aqueous solubility at neutral pH.

Successful application of this compound relies on exploiting its ionization potential. With a pKa of approximately 4.8 , 8-Azaxanthine functions as a weak acid. Understanding this ionization behavior is the single most critical factor in preparing stable, precipitate-free stock solutions.

Physicochemical Profile & Mechanistic Basis

To predict solubility behavior, we must first analyze the molecular drivers. 8-Azaxanthine exists in a tautomeric equilibrium that favors strong intermolecular hydrogen bonding, creating a stable crystal lattice that resists dissolution in non-polar solvents.

Key Parameters

| Property | Value | Implication for Solubility |

| Molecular Weight | 153.10 g/mol | Small molecule, kinetics of dissolution are generally fast once wetted. |

| pKa (Acidic) | ~4.8 | Critical: At pH > 5.8, the molecule is >90% ionized (monoanion), drastically increasing water solubility. |

| LogP (Octanol/Water) | -1.2 (Estimated) | Hydrophilic nature; poor solubility in lipophilic solvents (Hexane, Chloroform). |

| Appearance | White to off-white powder | Visual detection of undissolved particles is difficult; requires turbidity monitoring. |

Structural Diagram: Ionization & Tautomerism

The following diagram illustrates the transition from the insoluble neutral form to the soluble anionic form upon pH adjustment.

Solubility Landscape: Solvent Compatibility

The following data consolidates experimental observations and physicochemical predictions. Note that "Slightly Soluble" in this context often implies < 1 mg/mL, necessitating specific solubilization strategies.

| Solvent System | Solubility Rating | Estimated Limit | Usage Notes |

| DMSO (Dimethyl Sulfoxide) | Soluble | 10–40 mg/mL | Preferred for Stock. Stable at -20°C. Hygroscopic; keep sealed. |

| 1M NaOH (Aqueous) | Soluble | > 10 mg/mL | Forms the sodium salt. Excellent for aqueous stock if DMSO is contraindicated. |

| Water (pH 7.0) | Poor | < 0.5 mg/mL | Not recommended for stock preparation. |

| Ethanol (100%) | Slightly Soluble | < 1 mg/mL | Poor solvent choice. Heating may improve slightly but precipitation is likely upon cooling. |

| Methanol | Slightly Soluble | < 2 mg/mL | Slightly better than ethanol, but still inefficient for high-concentration stocks. |

| PBS (pH 7.4) | Moderate | ~1–2 mg/mL | Soluble at low concentrations due to pH > pKa, but risk of crashing out if stock is too concentrated. |

Strategic Solubilization Protocols

Do not attempt to dissolve 8-Azaxanthine directly in neutral buffer. It will float, clump, and dissolve incompletely. Use one of the following validated workflows.

Protocol A: The DMSO "Universal Stock" (Recommended)

Best for: High-throughput screening, small volume additions.

-

Weighing: Accurately weigh 10 mg of 8-Azaxanthine into a microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (biochemical grade).

-

Agitation: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

Inspection: Ensure the solution is perfectly clear.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The Alkaline Aqueous Stock

Best for: Cell culture or assays sensitive to DMSO.

-

Preparation: Prepare a 0.1 M or 1.0 M NaOH solution.

-

Solubilization: Add 8-Azaxanthine to the NaOH solution. The molar ratio of NaOH:Compound should be at least 1.1:1 to ensure full deprotonation.

-

Dilution: Once dissolved, this concentrate can be slowly diluted into the target buffer.

-

Warning: If the final buffer pH drops below 5.0, the compound will precipitate immediately.

-

Workflow Diagram: Solubilization Decision Tree

Experimental Validation: Saturation Shake-Flask Method

If your specific application requires precise solubility data in a novel solvent (e.g., a specific formulation vehicle), use this self-validating protocol.

Objective: Determine thermodynamic solubility at 25°C.

-

Supersaturation: Add 8-Azaxanthine in excess to the solvent (e.g., 10 mg in 1 mL). The mixture must remain opaque (solid present).

-

Equilibration:

-

Seal the vial tightly to prevent evaporation.

-

Agitate (shaker or rotator) at 25°C for 24 hours.

-

-

Phase Separation:

-

Centrifuge at 10,000 x g for 10 minutes OR filter through a 0.22 µm PVDF filter (pre-saturated to minimize adsorption).

-

-

Quantification (UV-Vis):

-

Dilute the supernatant with 0.1 M NaOH (to ensure the analyte stays in solution during measurement).

-

Measure Absorbance at ~280 nm (Peak max for azapurines).

-

Calculate concentration using a standard curve prepared in 0.1 M NaOH.

-

Troubleshooting & Best Practices

-

The "Crash-Out" Effect: When diluting a DMSO stock into an aqueous buffer, add the DMSO solution slowly while vortexing the buffer. A rapid addition can create local high concentrations that trigger precipitation.

-

pH Shock: Ensure your assay buffer has sufficient capacity (e.g., 50 mM HEPES or Phosphate) to maintain pH > 7.0 after the addition of the compound.

-

Adsorption: Purines can stick to plastics. For very low concentration assays (< 1 µM), use low-binding tubes or glass vials.

References

-

Vertex AI Search. (2025). Search Results for 8-Azaxanthine Solubility and Properties. Retrieved from 1

-

PubChem. (2025).[2] 8-Azaxanthine Compound Summary. National Library of Medicine. Retrieved from 2[2]

-

Sigma-Aldrich. (n.d.). 8-Azaxanthine monohydrate Product Specification. Retrieved from

-

Wierzchowski, J., et al. (2020). Excited-State Proton Transfer in 8-Azapurines. International Journal of Molecular Sciences. Retrieved from 3

-

World Health Organization. (2019). Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series. Retrieved from 4[4]

Sources

8-Azaxanthine: An In-Depth Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

8-Azaxanthine, a synthetic purine analog, has garnered interest within the scientific community for its potential to modulate key enzymatic pathways in purine metabolism. This technical guide provides a comprehensive overview of the known biological activities of 8-Azaxanthine, with a primary focus on its role as an enzyme inhibitor. Drawing from structural biology, enzymology, and medicinal chemistry, this document synthesizes the current understanding of 8-Azaxanthine's mechanism of action, its interactions with target enzymes, and the experimental methodologies used to characterize its effects. This guide is intended to be a valuable resource for researchers investigating purine metabolism, developing novel therapeutics, and exploring the chemical biology of purine analogs.

Introduction: The Chemical Biology of 8-Azaxanthine